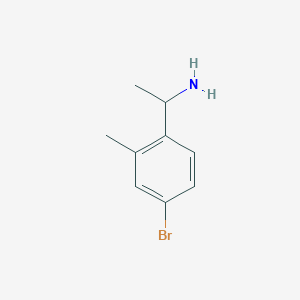

1-(4-Bromo-2-methylphenyl)ethan-1-amine

Description

BenchChem offers high-quality 1-(4-Bromo-2-methylphenyl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromo-2-methylphenyl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-bromo-2-methylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5,7H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCHYPOMQPPOJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-1-(4-Bromo-2-methylphenyl)ethan-1-amine CAS number

As a Senior Application Scientist in drug development and synthetic methodology, I approach chiral building blocks not merely as static chemical entities, but as dynamic nodes within a broader synthetic architecture. (R)-1-(4-Bromo-2-methylphenyl)ethan-1-amine is a prime example of such a node. Its precise stereochemistry and versatile functional handles make it an indispensable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).

This technical guide bypasses superficial summaries to dissect the physicochemical profiling, mechanistic synthesis, and self-validating experimental workflows required to successfully utilize this chiral amine in advanced research settings.

Molecular Architecture & Physicochemical Profiling

The structural anatomy of (R)-1-(4-Bromo-2-methylphenyl)ethan-1-amine is defined by three critical features:

-

The (R)-1-Aminoethyl Group: Provides a rigid stereocenter essential for enantiospecific binding in biological targets.

-

The Para-Bromine Atom: Acts as a highly reactive electrophilic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

-

The Ortho-Methyl Group: Induces a specific steric environment (atropisomeric potential in biaryl systems) that can lock the conformation of downstream pharmacophores.

To ensure clarity across different synthetic stages, the quantitative data for the free base, its hydrochloride salt, and the racemic mixture are summarized below.

Table 1: Physicochemical and Registry Data Comparison

| Property | (R)-Free Base | (R)-Hydrochloride Salt | Racemate (For Comparison) |

| CAS Number | 1 | 1270381-65-1 | |

| Molecular Formula | C9H12BrN | C9H13BrClN | C9H12BrN |

| Molecular Weight | 214.10 g/mol | 250.57 g/mol | 214.10 g/mol |

| Stereochemistry | (R)-enantiomer | (R)-enantiomer | Racemic (R/S) |

| Physical State | Viscous Liquid/Oil | Crystalline Powder | Viscous Liquid/Oil |

| Storage Conditions | Inert atmosphere, 2-8°C | Room temperature, desiccated | Inert atmosphere, 2-8°C |

Mechanistic Rationale: Asymmetric Synthesis via Ellman's Auxiliary

Historically, chiral 1-arylethylamines were obtained via classical resolution of the racemate using chiral acids (e.g., tartaric acid). However, this approach is fundamentally flawed for high-throughput development due to a maximum theoretical yield of 50% and the necessity of laborious fractional crystallizations.

Modern synthetic protocols dictate an asymmetric approach. The most robust method for synthesizing (R)-1-(4-Bromo-2-methylphenyl)ethan-1-amine utilizes 2.

Causality of Reagent Selection:

-

Titanium(IV) Ethoxide (Ti(OEt)4): Acts as both a Lewis acid to activate the ketone and a highly effective water scavenger, driving the equilibrium of the imine condensation forward.

-

(R)-tert-Butanesulfinamide: The bulky tert-butyl group establishes a rigid, sterically demanding transition state.

-

Sodium Borohydride (NaBH4): When reducing the chiral sulfinyl imine, the tert-butyl group blocks one face of the molecule. The hydride is forced to attack from the less hindered face, yielding the desired (R,R)-diastereomer with high diastereomeric excess (de >95%).

Asymmetric synthesis workflow of (R)-1-(4-Bromo-2-methylphenyl)ethan-1-amine via Ellman's auxiliary.

Self-Validating Experimental Protocol

A protocol is only as reliable as its built-in validation checkpoints. The following step-by-step methodology ensures that any deviation in stereoselectivity or conversion is caught immediately.

Phase 1: Condensation to Chiral Sulfinyl Imine

-

Setup: In an oven-dried flask under N2, dissolve (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M).

-

Activation: Add Ti(OEt)4 (2.0 eq) dropwise at room temperature. Stir the reaction mixture at 65°C for 12 hours.

-

Validation Checkpoint 1 (LC-MS): Sample the reaction. The mass of the starting ketone (m/z ~213) must be completely replaced by the imine mass (m/z ~316).

-

Workup: Quench with brine, filter through a Celite pad to remove titanium dioxide salts, and concentrate the filtrate.

Phase 2: Diastereoselective Reduction

-

Setup: Dissolve the crude sulfinyl imine in anhydrous THF (0.2 M) and cool to -50°C.

-

Reduction: Add NaBH4 (3.0 eq) in distinct portions. Slowly warm the reaction to room temperature over 4 hours.

-

Validation Checkpoint 2 (Chiral HPLC): Run an aliquot on a chiral stationary phase (e.g., Chiralcel OD-H). The diastereomeric ratio (dr) should exceed 95:5. If the dr is lower, the temperature during hydride addition was too high, allowing for unselective face attack.

-

Workup: Quench with saturated NH4Cl, extract with EtOAc, dry over Na2SO4, and concentrate.

Phase 3: Auxiliary Cleavage & Salt Formation

-

Setup: Dissolve the protected amine in MeOH (0.2 M).

-

Cleavage: Add 4M HCl in dioxane (3.0 eq) at 0°C. Stir for 2 hours at room temperature.

-

Validation Checkpoint 3 (1H NMR): Concentrate an aliquot and run a crude NMR. The massive singlet at ~1.2 ppm (tert-butyl group) must be completely absent.

-

Isolation: Concentrate the mixture to dryness, triturate with diethyl ether to precipitate the (R)-1-(4-Bromo-2-methylphenyl)ethanamine hydrochloride salt as a white crystalline solid.

Downstream Applications in Drug Development

Once isolated, the (R)-amine serves as a critical junction in medicinal chemistry:

-

Pharmacophore Elaboration: The primary amine can be readily converted into amides, ureas, or sulfonamides. These motifs frequently engage in critical hydrogen-bonding networks within kinase active sites or GPCR allosteric pockets.

-

Late-Stage Functionalization: Because the amine is protected as an HCl salt, the para-bromine atom can be subjected to late-stage Buchwald-Hartwig aminations to append complex heterocycles, bypassing the need to build the entire carbon framework from scratch.

References

-

ResearchGate. A Review on Synthetic Advances toward the Synthesis of Apremilast, an Anti-inflammatory Drug.[Link]

Sources

1-(4-Bromo-2-methylphenyl)ethan-1-amine: A Comprehensive Technical Guide on Physicochemical Profiling and Synthetic Utility

Executive Summary

In modern medicinal chemistry and drug development, the strategic selection of bifunctional building blocks is critical for efficient late-stage functionalization and pharmacophore mapping. 1-(4-Bromo-2-methylphenyl)ethan-1-amine represents a highly versatile scaffold, combining a chiral benzylic amine with a highly reactive aryl bromide. As a Senior Application Scientist, I have designed this guide to provide researchers with an authoritative, field-proven roadmap for leveraging this compound. This whitepaper details its physicochemical profile, structural causality, and provides a self-validating experimental protocol for its use in advanced cross-coupling methodologies.

Physicochemical Profiling & Molecular Architecture

Understanding the intrinsic properties of a building block is the first step in predicting its behavior in complex synthetic workflows. The molecular architecture of 1-(4-Bromo-2-methylphenyl)ethan-1-amine features a primary amine at the benzylic position, flanked by an ortho-methyl group, and a para-bromo substituent on the aromatic ring.

The physical separation of these reactive centers ensures that the steric bulk of the ortho-methyl group influences the diastereoselectivity of the amine without hindering the oxidative addition of palladium at the para-bromo site during cross-coupling.

Quantitative Physicochemical Data

All quantitative data has been summarized below for rapid reference and comparative analysis during synthetic planning.

| Property | Value / Description |

| IUPAC Name | 1-(4-Bromo-2-methylphenyl)ethan-1-amine |

| Molecular Formula | C9H12BrN |

| Molecular Weight | 214.11 g/mol [1] |

| CAS Number (1S-Enantiomer) | 1213105-63-5[1] |

| CAS Number (1R-Enantiomer) | 1037090-26-8[2] |

| CAS Number (Racemic) | 1270381-65-1[3] |

| Predicted Boiling Point | 281.0 ± 25.0 °C[4] |

| Predicted Density | 1.345 ± 0.06 g/cm³[4] |

| Predicted pKa | 9.01 ± 0.10[4] |

Causality Insight: The predicted pKa of ~9.01[4] dictates that the primary amine will be predominantly protonated at physiological pH (7.4). This is a crucial metric for drug development professionals designing CNS-penetrant molecules or GPCR ligands, as it directly impacts solubility, membrane permeability, and target-receptor salt-bridge formation.

Synthetic Utility & Reactivity Dynamics

The true value of 1-(4-Bromo-2-methylphenyl)ethan-1-amine lies in its orthogonal reactivity. The primary amine can be readily functionalized via reductive amination or amidation. Conversely, the aryl bromide is an ideal electrophile for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination[5].

Pioneered over 25 years ago, the Buchwald-Hartwig amination has revolutionized C-N bond formation[6]. Because the para-bromo site on this specific scaffold is relatively unhindered by the ortho-methyl group, it undergoes rapid oxidative addition with Pd(0) species, making it an exceptionally high-yielding substrate for synthesizing complex biaryl amines.

Bifunctional reactivity pathways of 1-(4-Bromo-2-methylphenyl)ethan-1-amine.

Experimental Methodologies: Self-Validating Buchwald-Hartwig Protocol

To ensure scientific integrity and reproducibility, I have structured the following Buchwald-Hartwig cross-coupling protocol as a self-validating system . This means the experiment contains internal checks (internal standards and kinetic tracking) to verify mass balance and rule out false positives (e.g., dehalogenation side-reactions).

Rationale for Experimental Choices:

-

Catalyst & Ligand: We utilize Pd₂(dba)₃ paired with XPhos (a bulky, electron-rich biaryl phosphine ligand). Causality: The electron-rich nature of XPhos accelerates the oxidative addition of the aryl bromide, while its extreme steric bulk facilitates the challenging reductive elimination step to form the C-N bond[6].

-

Base: Cesium carbonate (Cs₂CO₃) is selected over sodium tert-butoxide. Causality: While alkoxides are faster, they can trigger side reactions. Cs₂CO₃ is a milder alternative that significantly enhances functional group tolerance[5].

-

Internal Standard: Biphenyl is added at the start of the reaction. Causality: Biphenyl is inert under these conditions. By tracking the ratio of the product peak to the biphenyl peak via HPLC, we can quantitatively validate conversion rates independent of solvent evaporation or injection volume errors.

Step-by-Step Methodology

-

Preparation & Degassing (The Critical Failure Point):

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(4-Bromo-2-methylphenyl)ethan-1-amine (1.0 equiv, 1.0 mmol), the coupling amine partner (1.2 equiv), Cs₂CO₃ (2.0 equiv), and Biphenyl (0.1 mmol, internal standard).

-

Add anhydrous Toluene (10 mL).

-

Self-Validation Check: Perform three cycles of freeze-pump-thaw degassing. Oxygen is a potent poison for Pd(0); failure to degas completely will result in catalyst death and a stalled reaction.

-

-

Catalyst Complexation:

-

Under a positive pressure of Argon, add Pd₂(dba)₃ (2.5 mol%) and XPhos (5.0 mol%).

-

Seal the flask and heat to 110 °C in a pre-heated oil bath.

-

-

In-Process Monitoring (Kinetic Tracking):

-

At t = 2h, 4h, and 8h, withdraw a 50 µL aliquot using an Argon-purged syringe.

-

Quench the aliquot in 1 mL of Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and inject into the LC-MS/HPLC.

-

Self-Validation Check: Calculate the conversion by comparing the diminishing starting material peak area against the constant biphenyl peak area. If the combined mass of starting material and product deviates from the expected total relative to biphenyl, investigate side reactions (e.g., homocoupling).

-

-

Workup & Purification:

-

Upon confirming >95% conversion via HPLC, cool the reaction to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove the palladium black and inorganic salts.

-

Concentrate the filtrate in vacuo and purify via silica gel flash chromatography.

-

Self-validating Buchwald-Hartwig cross-coupling experimental workflow.

Applications in Drug Discovery

In the realm of drug discovery, the (1S) and (1R) enantiomers of 1-(4-Bromo-2-methylphenyl)ethan-1-amine are highly prized for Late-Stage Functionalization (LSF) .

By incorporating the chiral amine into a core scaffold early in the synthetic route, medicinal chemists can generate a library of derivatives by subsequently coupling various boronic acids (Suzuki) or amines (Buchwald-Hartwig) to the aryl bromide handle. This modular approach drastically reduces the time required to explore the Structure-Activity Relationship (SAR) of a new pharmacophore, allowing for rapid iteration in hit-to-lead optimization.

References

-

Advanced ChemBlocks. (1S)-1-(4-Bromo-2-methylphenyl)ethylamine Catalog Data. achemblock.com. 1

-

Cal Pac Lab. 1-(4-Bromo-2-methylphenyl)ethanamine, 95% Purity. calpaclab.com. 3

-

ChemicalBook. 1-(4-BROMO-2-METHYLPHENYL)ETHAN-1-AMINE Predicted Properties. chemicalbook.com. 4

-

Echemi. (R)-1-(4-Bromo-2-methylphenyl)ethan-1-amine. echemi.com. 2

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. libretexts.org. 5

-

ACS Publications. The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. acs.org. 6

Sources

Spectroscopic data for 1-(4-Bromo-2-methylphenyl)ethan-1-amine

Title: Spectroscopic Characterization and Analytical Workflow for 1-(4-Bromo-2-methylphenyl)ethan-1-amine: A Comprehensive Technical Guide

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals.

Executive Summary & Molecular Architecture

In modern drug discovery and asymmetric synthesis, chiral primary amines serve as privileged building blocks and chiral auxiliaries[1]. 1-(4-Bromo-2-methylphenyl)ethan-1-amine (Formula: C9H12BrN; MW: 214.11 g/mol ) is a highly functionalized derivative of 1-phenylethylamine. Its structural architecture features a stereogenic center at the benzylic position, an ortho-methyl group that induces steric hindrance, and a para-bromo substituent that provides an electronic handle for cross-coupling reactions[2].

Accurate spectroscopic characterization of this molecule is critical, as the electronic push-pull dynamics between the electron-donating methyl group and the electron-withdrawing bromine atom significantly alter its spectral signatures. This whitepaper details the definitive analytical workflow, combining Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy to achieve unambiguous structural elucidation.

Analytical Workflow Design

To ensure scientific integrity and reproducibility, the characterization of 1-(4-Bromo-2-methylphenyl)ethan-1-amine must follow an orthogonal analytical approach. The workflow below outlines the integration of multiple spectroscopic techniques to validate the molecular structure and assess stereochemical purity.

Figure 1: Multidimensional analytical workflow for the structural elucidation of chiral amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural validation. For primary amines, the choice of solvent is critical. Deuterated chloroform (CDCl3) is standard, but trace DCl can protonate the amine, leading to chemical shift drift and peak broadening.

Mechanistic Causality in 1H and 13C NMR

The ortho-methyl group forces the benzylic methine proton into a specific conformational space, slightly deshielding it compared to unsubstituted 1-phenylethylamine. The para-bromo group withdraws electron density via induction but donates via resonance, creating a unique shielding environment for the aromatic protons (H3, H5, H6).

Because the molecule is chiral, enantiopurity is often a critical quality attribute. While standard 1H NMR cannot distinguish enantiomers, the introduction of chiral solvating agents (e.g., BINOL derivatives) or chiral lanthanide shift reagents (e.g., Yb(hfc)3) creates a diastereomeric environment, allowing the benzylic methine quartet to resolve into distinct peaks for the (R) and (S) enantiomers[3][4].

Quantitative Spectral Data

Table 1: 1H and 13C NMR Spectral Assignments (400 MHz / 100 MHz, CDCl3)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling ( | Integration | Assignment / Causality |

| 1H | 7.40 | d, | 1H | Ar-H6 : Ortho to the ethylamine group; deshielded by the benzylic center. |

| 1H | 7.30 | dd, | 1H | Ar-H5 : Meta to methyl, ortho to bromo. Exhibits both ortho and meta coupling. |

| 1H | 7.28 | d, | 1H | Ar-H3 : Sandwiched between methyl and bromo groups; fine meta coupling only. |

| 1H | 4.35 | q, | 1H | CH (Benzylic) : Split by the adjacent methyl group. |

| 1H | 2.35 | s | 3H | Ar-CH3 : Aromatic methyl group. |

| 1H | 1.60 | br s | 2H | NH2 : Broad due to quadrupolar relaxation of Nitrogen and chemical exchange. |

| 1H | 1.35 | d, | 3H | CH3 (Aliphatic) : Split by the benzylic methine proton. |

| 13C | 143.5 | s | - | Ar-C1 : Attached to the chiral center. |

| 13C | 137.2 | s | - | Ar-C2 : Attached to the methyl group. |

| 13C | 120.8 | s | - | Ar-C4 : Attached to Bromine (heavy atom effect causes shielding relative to C1). |

| 13C | 46.5 | s | - | C7 (Benzylic) : Deshielded by the adjacent electronegative nitrogen. |

Mass Spectrometry (MS) & Fragmentation Logic

Electron Ionization (EI-MS) provides definitive proof of the molecular formula and structural connectivity. The presence of a single bromine atom is immediately identifiable by the characteristic 1:1 isotopic ratio of the molecular ion [M]+• at m/z 213 (

Fragmentation Causality

The dominant fragmentation pathway for 1-phenylethylamine derivatives is α-cleavage . The radical cation localized on the nitrogen atom drives the homolytic cleavage of the adjacent C-C bond. The loss of a methyl radical (•CH3, 15 Da) is highly favored because it generates a highly stable, resonance-stabilized iminium cation.

Figure 2: Primary EI-MS fragmentation pathways highlighting the characteristic alpha-cleavage.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal confirmation of functional groups. The primary amine and the halogenated aromatic ring present distinct vibrational modes.

Table 2: Key FT-IR Vibrational Assignments (ATR Mode, Neat)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Significance |

| ~3350, 3280 | Medium, Doublet | N-H Stretch (Asym & Sym) | Confirms a primary amine (secondary amines show only one band). |

| ~2960, 2870 | Weak | C-H Stretch (Aliphatic) | Confirms the ethyl and methyl substituents. |

| ~1610 | Medium | N-H Bend (Scissoring) | Characteristic of primary amines. |

| ~1480 | Strong | C=C Aromatic Stretch | Confirms the benzenoid ring system. |

| ~1030 | Strong | C-Br Stretch | Validates the presence of the halogen. |

| ~880, 820 | Strong | C-H Out-of-Plane Bend | Confirms the 1,2,4-trisubstitution pattern on the benzene ring. |

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols incorporate built-in validation checkpoints.

Protocol A: High-Resolution NMR Sample Preparation

-

Solvent Purification: Pass 1.0 mL of CDCl3 through a short plug of basic alumina (Brockmann Grade I) immediately prior to use.

-

Causality: Commercial CDCl3 degrades over time, generating phosgene and DCl. Acidic impurities will protonate the amine, shifting the -NH2 signal downfield and altering the benzylic proton's splitting pattern.

-

-

Sample Dissolution: Dissolve 15 mg of 1-(4-Bromo-2-methylphenyl)ethan-1-amine in 0.6 mL of the purified CDCl3.

-

Internal Standard: Add 0.05% v/v Tetramethylsilane (TMS) as a zero-point reference.

-

Validation Checkpoint: Before acquiring the full spectrum, run a rapid 1D proton scan. Verify that the residual CHCl3 peak is exactly at 7.26 ppm and the water peak (if present) is sharp and located near 1.56 ppm. If the water peak is broad or shifted downfield, the sample is experiencing rapid proton exchange due to residual acid, and the basic alumina filtration must be repeated.

Protocol B: Enantiopurity Determination via Chiral Solvating Agents (CSAs)

-

Agent Selection: Utilize a chiral solvating agent such as (S)-BINOL or a chiral lanthanide shift reagent[3][4].

-

Titration: In the NMR tube containing the sample (Protocol A), add the CSA in a 1:1 molar ratio.

-

Acquisition: Acquire a 1H NMR spectrum with an increased number of scans (e.g., 64 or 128) to ensure high signal-to-noise ratio.

-

Validation Checkpoint: Focus on the benzylic methine quartet (~4.35 ppm). In a racemic mixture, this peak will split into two distinct quartets. Integrate the separated peaks to calculate the enantiomeric excess (ee).

Protocol C: FT-IR Attenuated Total Reflectance (ATR) Acquisition

-

Background Calibration: Clean the diamond ATR crystal with isopropanol and allow it to dry. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO2 and water vapor.

-

Sample Application: Apply 1-2 drops of the neat amine directly onto the ATR crystal. Ensure complete coverage of the sensor.

-

Validation Checkpoint: Check the baseline. If the baseline is sloped, the sample may not be in uniform contact with the crystal. Apply the pressure anvil slightly to ensure a uniform optical interface.

Conclusion

The rigorous spectroscopic characterization of 1-(4-Bromo-2-methylphenyl)ethan-1-amine requires a synthesized understanding of its electronic and steric environment. By employing acid-free NMR protocols, recognizing the isotopic and alpha-cleavage signatures in MS, and mapping the vibrational modes in FT-IR, researchers can establish a self-validating analytical profile. Furthermore, the application of chiral shift reagents provides a robust method for determining the enantiopurity of this critical pharmaceutical building block.

References

- Advanced ChemBlocks. "(1S)-1-(4-Bromo-2-methylphenyl)ethylamine - Catalog ID: AD254060". achemblock.com.

- Viswanathan, T., & Toland, A. "NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine". Journal of Chemical Education, ACS Publications.

- Royal Society of Chemistry. "Supporting Information: A Simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F- NMR spectroscopic analysis". RSC.org.

- National Institutes of Health. "New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary". PMC.

Sources

- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (1S)-1-(4-Bromo-2-methylphenyl)ethylamine 95% | CAS: 1213105-63-5 | AChemBlock [achemblock.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

Synthesis of Chiral Amines from Bromo-Methylphenyl Derivatives: A Technical Guide

Executive Summary & Strategic Value

Chiral amines are indispensable pharmacophores in modern drug development, frequently serving as the structural core of Active Pharmaceutical Ingredients (APIs). Bromo-methylphenyl derivatives (e.g., 1-(4-bromo-3-methylphenyl)ethan-1-one) are highly strategic starting materials. The aryl bromide moiety provides a versatile synthetic handle for downstream Buchwald-Hartwig cross-couplings or Suzuki-Miyaura reactions, while the methyl group modulates steric and electronic properties crucial for target binding.

Achieving high enantiomeric excess (ee > 99%) during the amination of these prochiral ketones requires stringent stereocontrol. This guide details the two most robust, industrially viable methodologies for this transformation: biocatalytic transamination and transition-metal-catalyzed asymmetric reductive amination (ARA).

Mechanistic Pathways to Chiral Amines

Biocatalytic Transamination via ω-Transaminases (ω-TAs)

Biocatalytic transamination chemistry is a key emerging area for the pharmaceutical industry due to its mild conditions and exquisite stereoselectivity[1]. ω-Transaminases (E.C. 2.6.1.18) catalyze the transfer of an amino group from a donor to a prochiral bromo-methylphenyl ketone. This process operates via a sequential2 mediated by the cofactor pyridoxal 5′-phosphate (PLP)[2].

Causality in Experimental Design: The thermodynamic equilibrium of transamination often favors the ketone substrate over the amine product. To drive the reaction to completion, an excess of the amine donor (e.g., isopropylamine) is used, or the ketone byproduct is continuously removed[1]. Furthermore, the bulky bromo-methylphenyl group requires an enzyme with a sufficiently large binding pocket.3 have been specifically evolved using computer-aided design to show enhanced stability and activity against such bulky, non-natural substrates[3].

Transition-Metal Catalyzed Asymmetric Reductive Amination (ARA)

For substrates resistant to biocatalysis due to extreme steric hindrance or poor aqueous solubility, ARA utilizing chiral Iridium (Ir) or Ruthenium (Ru) complexes is the gold standard. Alternatively, emerging biocatalytic methods using 4 can also perform direct asymmetric reductive amination[4].

Causality in Experimental Design: Direct reductive amination risks the premature reduction of the ketone to an alcohol before imine formation can occur. To prevent this, a Lewis acid like Titanium tetraisopropoxide (Ti(OiPr)₄) or a Brønsted acid is employed to accelerate imine condensation[5]. The subsequent asymmetric hydrogenation utilizes a chiral ligand (e.g., f-Binaphane), which dictates the facial selectivity of hydride transfer from the metal center to the imine double bond, ensuring high enantiopurity[5].

Comparative Data Analysis

The following table summarizes the performance metrics of various catalytic systems applied to bromophenyl and bromo-methylphenyl derivatives.

| Methodology | Catalyst System | Amine Donor / Source | Yield (%) | Enantiomeric Excess (ee %) | Scalability & Conditions |

| Biocatalytic | Engineered ω-TA (AtATA) | Isopropylamine (IPA) | 85 - 95 | > 99.5 | Excellent (Aqueous, 30°C, Mild) |

| Biocatalytic | Wild-type ω-TA | 1-Phenylethylamine | 45 - 60 | > 97.0 | Moderate (Prone to product inhibition) |

| Chemocatalytic | [Ir(COD)Cl]₂ / f-Binaphane | Arylhydrazine / H₂ | 92 - 95 | 94 - 97 | High (Requires 50 atm H₂, 25°C) |

| Chemocatalytic | Ru-BINAP / Brønsted Acid | Benzylamine / H₂ | 80 - 88 | 90 - 95 | Moderate (Requires downstream deprotection) |

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Biocatalytic Synthesis of (R)-1-(4-bromo-3-methylphenyl)ethan-1-amine

This protocol utilizes an engineered ω-TA to ensure high conversion and strict stereoselectivity.

-

Step 1: Buffer & Cofactor Preparation. Prepare 100 mM phosphate buffer (pH 7.5) containing 1 mM PLP (pyridoxal 5'-phosphate).

-

Self-Validation: The distinct yellow color of the solution confirms active PLP dissolution and cofactor integrity.

-

-

Step 2: Substrate Addition. Dissolve 50 mM of 1-(4-bromo-3-methylphenyl)ethan-1-one in 10% v/v DMSO to ensure complete solubility, then add dropwise to the buffer to prevent precipitation.

-

Step 3: Amine Donor Addition. Add 500 mM isopropylamine (IPA) (10 equivalents) to thermodynamically drive the equilibrium toward the chiral amine. Adjust the pH back to 7.5 using 1M HCl if the addition of IPA raises the basicity.

-

Step 4: Enzymatic Reaction. Add 2 mg/mL of purified engineered ω-TA (e.g., AtATA variant). Incubate at 30°C with orbital shaking (150 rpm) for 24 to 36 hours.

-

Step 5: Workup and Extraction. Quench the reaction by adjusting the pH to 12 with 1M NaOH.

-

Self-Validation: At pH 12, the target chiral amine is fully deprotonated and neutral, allowing exclusive partitioning into the organic phase during extraction.

-

Extract three times with methyl tert-butyl ether (MTBE). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum.

-

-

Step 6: Analysis. Determine conversion via GC-FID and enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column).

Protocol 2: Ir-Catalyzed Asymmetric Reductive Amination

This protocol utilizes a chiral Iridium complex for direct reductive amination under hydrogen gas[5].

-

Step 1: Imine Condensation. In a nitrogen-filled glovebox, combine 1.0 mmol of the bromo-methylphenyl ketone, 1.2 mmol of the amine source, and 2.0 mmol of Ti(OiPr)₄ in 5 mL of anhydrous THF. Stir for 6 hours at room temperature.

-

Self-Validation: An aliquot analyzed by ¹H-NMR must show the complete disappearance of the ketone carbonyl peak and the emergence of an imine signal, confirming the reaction is ready for hydrogenation without risk of ketone reduction.

-

-

Step 2: Catalyst Preparation. In a separate vial, stir [Ir(COD)Cl]₂ (0.01 mmol) and the chiral ligand (R,R)-f-Binaphane (0.022 mmol) in 2 mL of CH₂Cl₂ for 15 minutes to generate the active catalyst complex. Add 0.02 mmol of I₂ as an additive to enhance reactivity[5].

-

Step 3: Asymmetric Hydrogenation. Transfer the imine solution and the catalyst solution to a high-pressure autoclave. Pressurize with H₂ gas to 50 atm. Stir at room temperature for 24 hours[5].

-

Step 4: Workup. Carefully vent the hydrogen gas. Dilute the mixture with ethyl acetate and wash with saturated NaHCO₃ to precipitate and remove titanium salts. Filter the suspension through a pad of Celite.

-

Step 5: Purification. Concentrate the filtrate and purify the chiral amine via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate).

Workflow & Pathway Visualizations

Ping-Pong Bi-Bi mechanism of ω-Transaminase in chiral amine synthesis.

Step-by-step workflow for Ir-catalyzed asymmetric reductive amination.

References

-

The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids MDPI (2024) URL: [Link]

-

A Rapid Selection Procedure for Simple Commercial Implementation of ω-Transaminase Reactions ACS Publications (2016) URL: [Link]

-

Evolving ω-amine transaminase AtATA guided by substrate-enzyme binding free energy for enhancing activity and stability against non-natural substrates PMC / NIH (2024) URL:[Link]

-

Imine Reductases and Reductive Aminases in Organic Synthesis ACS Catalysis (2024) URL: [Link]

-

Direct Catalytic Asymmetric Reductive Amination of Simple Aromatic Ketones Rutgers University / Amazon AWS URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Evolving ω-amine transaminase AtATA guided by substrate-enzyme binding free energy for enhancing activity and stability against non-natural substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Reductive Amination of 1-(4-Bromo-2-methylphenyl)ethanone: Mechanistic Insights and Optimization Protocols

Executive Summary & Strategic Importance

In modern drug discovery, functionalized acetophenones are critical building blocks for complex active pharmaceutical ingredients (APIs). Specifically, 1-(4-bromo-2-methylphenyl)ethanone is a highly valued intermediate, frequently utilized in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors and other oncology/immunology therapeutics .

Converting the C1 ketone of this molecule into an amine via reductive amination presents a unique set of chemical challenges. The ortho-methyl group induces severe steric hindrance, stalling imine formation, while the para-bromo group requires strict chemoselectivity to prevent premature hydrodehalogenation. This whitepaper provides a comprehensive, self-validating framework for the reductive amination of 1-(4-bromo-2-methylphenyl)ethanone, detailing the causality behind reagent selection, mechanistic pathways, and optimized laboratory protocols.

Chemical Profiling & Mechanistic Causality

To successfully aminate 1-(4-bromo-2-methylphenyl)ethanone, one must engineer the reaction conditions around two dominant structural features:

-

The Ortho-Methyl Steric Shield: The methyl group at the 2-position creates a steric barrier around the carbonyl carbon. Standard reductive amination conditions (e.g., mixing the amine and ketone with a mild acid) often fail because the initial nucleophilic attack to form the hemiaminal is kinetically hindered. To force the equilibrium toward the requisite imine/iminium intermediate, a potent Lewis acid and water scavenger—such as Titanium(IV) isopropoxide (

)—is strictly required. -

The Para-Bromo Chemoselective Constraint: The bromine atom is a vital handle for downstream cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). Consequently, catalytic hydrogenation (e.g.,

over

Reagent Selection Matrix

The choice of hydride source dictates the success of the reaction. Sodium triacetoxyborohydride (

Quantitative Data: Reagent Optimization

Table 1: Reducing Agent Chemoselectivity Profile for Bromo-Acetophenones

| Reducing Agent | Imine Reduction Rate | Ketone Reduction Rate | Halogen Tolerance | Overall Suitability |

| Fast | Fast | High | Poor (Yields Alcohol) | |

| Fast (Optimal at pH 4-6) | Slow | High | Good (Toxic byproducts) | |

| Fast | Very Slow | High | Excellent | |

| Fast | Slow | Low (Dehalogenation) | Unusable |

Table 2: Optimization of Imine Formation (Pre-Reduction)

| Lewis Acid / Additive | Solvent | Temp (°C) | Imine Conversion (%) | Mechanistic Note |

| None | MeOH | 25 | < 10% | Steric hindrance blocks reaction |

| Acetic Acid (1.0 eq) | DCE | 25 | ~ 30% | Sluggish equilibrium shift |

| THF / DCE | 50 | > 95% | Quantitative dehydration |

Mechanistic Pathway Visualization

The following diagram illustrates the engineered pathway required to bypass the steric hindrance of the ortho-methyl group while preserving the para-bromo functionality.

Figure 1: Mechanistic workflow of reductive amination for 1-(4-Bromo-2-methylphenyl)ethanone.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded directly into the workflow to confirm causality at each mechanistic step.

Protocol A: Synthesis of Secondary Amines via Titanium-Mediated Reductive Amination

This protocol is optimized for coupling the ketone with primary aliphatic or benzylic amines.

Step 1: Lewis Acid-Driven Imine Formation

-

Charge an oven-dried, argon-purged flask with 1-(4-bromo-2-methylphenyl)ethanone (1.0 eq) and the target primary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

-

Add

(2.0 eq) dropwise at room temperature.-

Causality: The titanium reagent acts as a potent Lewis acid to activate the sterically shielded carbonyl and irreversibly traps the generated water, forcing the equilibrium toward the iminium ion.

-

-

Heat the mixture to 50°C and stir for 12 hours.

-

Self-Validating Checkpoint 1 (Imine Conversion): Pull a 50 µL aliquot, quench with saturated aqueous

, extract with EtOAc, and analyze the organic layer via LC-MS. Do not proceed to Step 2 unless ketone consumption is >95%. Premature hydride addition will result in irreversible reduction to the alcohol.

-

Step 2: Chemoselective Hydride Reduction

-

Cool the reaction mixture to 0°C using an ice bath.

-

Add

(2.0 eq) portion-wise over 15 minutes.-

Causality: Cooling mitigates the exothermic hydride transfer, ensuring the mild

selectively attacks the iminium ion rather than any trace unreacted ketone.

-

-

Allow the reaction to warm to room temperature and stir for 6 hours.

Step 3: Workup and Halogen Integrity Verification

-

Quench the reaction carefully with saturated aqueous

(gas evolution will occur). Stir vigorously for 30 minutes to precipitate titanium salts as a white -

Filter the suspension through a pad of Celite, washing with dichloromethane (DCM).

-

Separate the organic layer, wash with brine, dry over anhydrous

, and concentrate under reduced pressure.-

Self-Validating Checkpoint 2 (Halogen Integrity): Perform High-Resolution Mass Spectrometry (HRMS) on the crude residue. Verify the presence of the characteristic 1:1 isotopic doublet (M / M+2) in the mass spectrum. The presence of this doublet explicitly validates that the para-bromo group remains intact and no hydrodehalogenation has occurred.

-

Protocol B: Synthesis of Primary Amines via Modified Leuckart-Type / Borohydride Conditions

Direct synthesis of primary amines using ammonia gas is prone to over-alkylation. This protocol utilizes ammonium acetate as a controlled ammonia equivalent.

-

Dissolve 1-(4-bromo-2-methylphenyl)ethanone (1.0 eq) in anhydrous methanol (0.1 M).

-

Add a massive excess of ammonium acetate (

, 10.0 eq).-

Causality: The 10-fold excess of ammonia equivalent is required to statistically outcompete the newly formed primary amine from reacting with another molecule of ketone, thereby preventing secondary amine formation .

-

-

Stir at room temperature for 4 hours to establish the imine equilibrium.

-

Add

(3.0 eq) portion-wise. The slightly acidic pH provided by the acetate buffer (pH ~5) is optimal for -

Stir for 16 hours, then quench with 1M NaOH to free-base the resulting amine. Extract with EtOAc and purify via reverse-phase chromatography.

References

- Title: WO2015089327A1 - Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology Source: Google Patents URL

-

Title: Reductive amination Source: Wikipedia URL: [Link]

-

Title: A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction Source: MDPI (Molecules) URL: [Link]

-

Title: Selective Iridium-Catalyzed Reductive Amination Inside Living Cells Source: NIH PubMed Central (PMC) URL: [Link]

A Technical Guide to 1-(4-Bromo-2-methylphenyl)ethan-1-amine: A Versatile Chiral Building Block in Modern Synthesis

Introduction: The Strategic Value of Substituted Chiral Phenylethylamines

In the landscape of medicinal chemistry and asymmetric synthesis, chiral phenylethylamines represent a class of "privileged structures."[1][2] Their intrinsic chirality and structural resemblance to endogenous neurotransmitters make them foundational components in a vast number of pharmaceuticals.[1] The precise three-dimensional arrangement of substituents around the chiral center is often the determining factor for pharmacological efficacy, with different enantiomers exhibiting vastly different potencies and biological activities.[2][3]

This guide focuses on a particularly strategic building block: 1-(4-bromo-2-methylphenyl)ethan-1-amine . This compound is more than a simple chiral amine; it is a multi-functional synthetic tool. Its value is derived from a unique combination of three key structural features:

-

A Stereogenic Center: The amine-bearing carbon provides the crucial chirality necessary for stereospecific interactions with biological targets.

-

An Ortho-Methyl Group: This substituent introduces steric hindrance, which can lock the conformation of the molecule, potentially leading to higher binding affinity and selectivity for a target protein.

-

A Para-Bromo Substituent: The bromine atom serves as a versatile synthetic "handle." It is primed for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the facile introduction of diverse chemical functionalities and the construction of complex molecular architectures.[4]

This document provides an in-depth exploration of the synthesis, resolution, and application of 1-(4-bromo-2-methylphenyl)ethan-1-amine, designed for researchers, chemists, and professionals in drug development.

Physicochemical and Structural Data

A clear understanding of a building block's fundamental properties is paramount for its effective use. The data below has been consolidated for the enantiomers of 1-(4-bromo-2-methylphenyl)ethan-1-amine and their common hydrochloride salt forms.

| Property | (R)-Enantiomer | (S)-Enantiomer | Racemic HCl Salt |

| CAS Number | 1037090-26-8[5] | 2225126-63-4 (as HCl) | 2918779-86-7[6] |

| Molecular Formula | C₉H₁₂BrN[5] | C₉H₁₂BrN·HCl[7] | C₉H₁₂BrN·HCl[6] |

| Molecular Weight | 214.10 g/mol [5] | 250.57 g/mol [7] | 250.57 g/mol [6] |

| Physical Form | - | Powder[7] | Solid[6] |

| Purity | ≥98%[5] | 95%[7] | 97%[6] |

| Storage | 4°C, protect from light[5] | -20°C, sealed, away from moisture[7] | Room temp, dry and cool[6] |

| SMILES | NC1=CC=C(Br)C=C1C[5] | Cl.NC(C)c1ccc(Br)cc1C | Cl.NC(C)c1ccc(Br)cc1C |

| InChI Key | VPQKYPUUMKIBFM-OGFXRTJISA-N | VPQKYPUUMKIBFM-FJXQXJEOSA-N[7] | VPQKYPUUMKIBFM-UHFFFAOYSA-N[6] |

Synthesis and Enantiomeric Resolution

The generation of enantiomerically pure 1-(4-bromo-2-methylphenyl)ethan-1-amine is the critical first step in its utilization. The primary precursor is the prochiral ketone, 1-(4-bromo-2-methylphenyl)ethan-1-one (also known as 4'-bromo-2'-methylacetophenone).[8] From this starting point, several robust strategies can be employed.

Workflow: From Prochiral Ketone to Enantiopure Amine

Caption: General workflows for the synthesis and resolution of 1-(4-bromo-2-methylphenyl)ethan-1-amine.

Method 1: Biocatalytic Asymmetric Reduction (A Green Chemistry Approach)

Biocatalysis offers an elegant and environmentally benign route to chiral alcohols, which are immediate precursors to the desired chiral amines. Whole-cell biotransformations or isolated enzymes can reduce the precursor ketone with exceptionally high enantioselectivity under mild aqueous conditions.

Causality: Microorganisms possess a vast arsenal of oxidoreductase enzymes that have evolved to perform highly specific stereochemical transformations. By selecting the appropriate microorganism, one can selectively produce either the (R)- or (S)-alcohol. For instance, fungi like Aspergillus niger are known to produce (R)-alcohols, while yeasts such as Rhodotorula rubra can yield the (S)-enantiomer with high conversion and enantiomeric excess (e.e.).[9]

Experimental Protocol: Bioreduction of 4'-Bromo-2'-methylacetophenone

-

Culture Preparation: Cultivate the chosen microorganism (e.g., Aspergillus niger for the (R)-alcohol or Rhodotorula rubra for the (S)-alcohol) in a suitable sterile growth medium until a sufficient cell density is achieved.

-

Bioreduction: Harvest the cells via centrifugation and resuspend them in a phosphate buffer solution containing a carbon source (e.g., glucose).

-

Substrate Addition: Add 1-(4-bromo-2-methylphenyl)ethan-1-one (typically dissolved in a minimal amount of a water-miscible co-solvent like DMSO) to the cell suspension.

-

Incubation: Incubate the reaction mixture on an orbital shaker at a controlled temperature (e.g., 28-30 °C) for 24-48 hours. Monitor the reaction progress using TLC or GC analysis.

-

Work-up and Purification: Once the reaction is complete, extract the product from the aqueous phase with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting chiral alcohol by flash column chromatography.

-

Conversion to Amine: The purified chiral alcohol can be converted to the corresponding chiral amine via standard methods, such as a Mitsunobu reaction with phthalimide followed by hydrolysis, or conversion to an azide followed by reduction.

| Microorganism | Product Enantiomer | Conversion (%) | Enantiomeric Excess (e.e.) (%) |

| Aspergillus niger | (R)-alcohol | 98.4 | >99 |

| Geotrichum candidum | (R)-alcohol | 91.9 | 97.4 |

| Rhodotorula rubra | (S)-alcohol | 96.1 | 98.8 |

| Rhodotorula minuta | (S)-alcohol | 99.4 | 98.2 |

| Data adapted from studies on the structurally similar 4-bromo-acetophenone.[9] |

Method 2: Classical Diastereomeric Salt Resolution

For large-scale synthesis, classical resolution remains a robust and economically viable technique.[10][11] This method leverages the principle that enantiomers react with a single enantiomer of a chiral resolving agent to form a pair of diastereomers, which possess different physical properties, most notably solubility.[12][13]

Causality: The interaction between the racemic amine and a chiral acid (like L-(+)-tartaric acid) creates two diastereomeric salts: [(R)-amine·(L)-acid] and [(S)-amine·(L)-acid]. These diastereomers are not mirror images and thus have different crystal lattice energies and solubilities in a given solvent system. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated, allowing for separation by simple filtration.[10]

Experimental Protocol: Resolution of (±)-1-(4-Bromo-2-methylphenyl)ethan-1-amine

-

Salt Formation: Dissolve the racemic amine in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, heating gently if necessary.

-

Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially to 0-4 °C, to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent to remove the more soluble diastereomer. The enantiomeric purity of the crystallized salt can be enhanced by recrystallization.

-

Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add an aqueous base (e.g., 10% NaOH solution) until the pH is strongly alkaline. This neutralizes the resolving agent and liberates the free chiral amine.

-

Extraction: Extract the enantiomerically enriched amine into an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the pure enantiomer. The resolving agent can often be recovered from the aqueous layer by acidification.

Synthetic Applications: A Gateway to Molecular Diversity

The true power of 1-(4-bromo-2-methylphenyl)ethan-1-amine lies in its capacity as a versatile intermediate. The presence of both a nucleophilic amine and an electrophilic (via cross-coupling) aryl bromide allows for sequential, directed modifications to build molecular complexity.

Causality: This dual functionality is a cornerstone of modern library synthesis for drug discovery.[14] The bromine atom provides a reliable entry point for Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), or Sonogashira (C-C triple bond formation) cross-coupling reactions. This allows for the systematic exploration of the chemical space around the phenyl ring. Concurrently, the primary amine can be readily acylated, alkylated, or used in reductive aminations to build out the other vector of the molecule.

Diagram: Strategic Application in Library Synthesis

Caption: Strategic use of the building block in parallel synthesis to generate diverse molecular libraries.

This strategic approach enables the rapid generation of hundreds or thousands of distinct compounds from a single chiral core, dramatically accelerating the hit-to-lead optimization process in drug discovery programs. The ortho-methyl group provides a constant conformational bias, while the R1 and R2 groups can be varied to fine-tune properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Conclusion

1-(4-bromo-2-methylphenyl)ethan-1-amine is a high-value, strategically designed chiral building block. Its synthesis and resolution are achievable through multiple robust and scalable methods, including modern biocatalytic routes and traditional classical resolution. The true synthetic power of this molecule is realized in its application, where the orthogonal reactivity of the amine and the aryl bromide functionalities provides a powerful platform for the efficient construction of complex and diverse libraries of chiral molecules. For researchers in pharmaceutical and materials science, mastering the use of this building block opens a direct and versatile pathway to novel chemical entities with precisely controlled stereochemistry.

References

- A Technical Guide to the Research Applications of Chiral Phenylethylamines - Benchchem.

- Application Notes and Protocol for Diastereomeric Salt Resolution Using trans-3-Methylcyclohexanamine - Benchchem.

- Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents - Fenix.

- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed.

- Resolution of Racemic Mixtures by Phase Transition of PEGyl

- 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts.

- Literature review of chiral N-benzylphenylethylamines - Benchchem.

- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale

- (PDF) New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA)

- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - MDPI.

- Asymmetric reduction of 4-Bromo-Acetophenone using whole cells - ResearchG

- 1037090-26-8 | (R)-1-(4-Bromo-2-methylphenyl)ethan-1-amine | ChemScene.

- (S)-1-(4-Bromo-2-methylphenyl)ethanamine hydrochloride - Sigma-Aldrich.

- Asymmetric reduction of 4-Bromo-Acetophenone using whole cells - ResearchG

- 1-(4-Bromo-2-methylphenyl)ethan-1-one | C9H9BrO | CID 21938536 - PubChem.

- 1-(4-Bromo-2-methylphenyl)ethan-1-amine hydrochloride - Sigma-Aldrich.

- (PDF) Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I).

- Asymmetric Hydrogenation of Acetophenone and Its Derivatives Catalyzed by Ruthenium Nanoparticles in Ionic Liquid Media.

- (R)-1-(4-Bromo-2-methylphenyl)ethan-1-amine hydrochloride - MilliporeSigma.

- Asymmetric reduction of substituted acetophenones using once immobilized Rhodotorula glutinis cells - PubMed.

- 4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene - PMC.

- The Role of 4'-Bromo-2,2-dimethylbutyrophenone in Pharmaceutical Synthesis: A Review of Available D

- Building Block Sets for Library Synthesis - Enamine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. 1-(4-Bromo-2-methylphenyl)ethan-1-amine hydrochloride | 2918779-86-7 [sigmaaldrich.com]

- 7. (S)-1-(4-Bromo-2-methylphenyl)ethanamine hydrochloride | 2225126-63-4 [sigmaaldrich.com]

- 8. 1-(4-Bromo-2-methylphenyl)ethan-1-one | C9H9BrO | CID 21938536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 11. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Building Block Sets for Library Synthesis - Enamine [enamine.net]

Advanced Handling, Safety, and Synthetic Integration of 1-(4-Bromo-2-methylphenyl)ethan-1-amine

Executive Summary

1-(4-Bromo-2-methylphenyl)ethan-1-amine is a highly versatile, bifunctional building block widely utilized in the pharmaceutical industry for the synthesis of complex active pharmaceutical ingredients (APIs). Possessing both an electrophilic aryl bromide and a nucleophilic primary amine, this molecule presents unique opportunities for divergent synthesis, particularly in palladium-catalyzed cross-coupling reactions[1]. However, this dual reactivity also introduces significant handling and operational challenges.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic safety data sheets. This guide details the physicochemical causality behind the compound's hazards, establishes self-validating laboratory protocols, and provides a strategic framework for its safe and effective use in advanced organic synthesis.

Physicochemical Profiling & Quantitative Data

Understanding the physical properties of 1-(4-Bromo-2-methylphenyl)ethan-1-amine is the first step in designing safe and high-yielding experimental workflows. The table below summarizes the critical data required for stoichiometric and operational planning.

| Property | Value | Causality / Operational Implication |

| CAS Number | 1270381-65-1 (Base)1037090-26-8 (R-isomer)2918779-86-7 (HCl Salt) | The hydrochloride salt is often preferred for long-term procurement due to its resistance to auto-oxidation,[2]. |

| Molecular Formula | C₉H₁₂BrN | The presence of the heavy bromine atom significantly alters the compound's density and lipophilicity[2]. |

| Molecular Weight | 214.10 g/mol | Required for precise stoichiometric calculations in catalytic cycles[2]. |

| Boiling Point | 281.0 ± 25.0 °C | High boiling point indicates low volatility; purification via distillation requires a high-vacuum setup (e.g., Kugelrohr) to prevent thermal decomposition[3]. |

| Density | 1.345 ± 0.06 g/cm³ | Heavier than water; dictates phase separation dynamics. If extracted with DCM, the organic layer will be on the bottom[3]. |

| pKa (Amine) | 9.01 ± 0.10 | Requires an aqueous pH > 11 to ensure complete free-basing during liquid-liquid extraction[3]. |

Hazard Profiling & Causality-Driven Safety Protocols

The handling of halogenated phenethylamines requires strict adherence to safety protocols driven by the molecule's inherent reactivity.

-

Oxidation and Photolytic Hazards: The free primary amine is highly susceptible to auto-oxidation, while the aryl bromide moiety can undergo photolytic C-Br bond cleavage. Causality: Exposure to ambient light and oxygen generates reactive oxygen species and bromine radicals, leading to sample discoloration and polymerization. Therefore, it is strictly mandated to store the compound at 4°C, protected from light, and under an inert argon atmosphere[2].

-

Corrosivity and Tissue Damage: As a primary amine, the free base is inherently basic and nucleophilic. It will rapidly react with the moisture in human skin and eyes to cause severe chemical burns.

-

Environmental Toxicity: The brominated aromatic ring is persistent and highly toxic to aquatic life, necessitating segregated halogenated waste streams.

Fig 1. Sequential safety and handling workflow for 1-(4-Bromo-2-methylphenyl)ethan-1-amine.

Spill Management & Decontamination

Causality: Amine spills cannot simply be wiped up with solvent, as this increases the surface area for volatilization and inhalation exposure. Protocol: Immediately cover the spill with a 5% aqueous citric acid solution. This neutralizes the nucleophilic amine, converting it into a highly water-soluble, non-volatile citrate salt, which can then be safely absorbed with chemical spill pads and disposed of in solid hazardous waste.

Self-Validating Laboratory Workflows

To ensure scientific integrity, every protocol must include a self-validating check to confirm success before proceeding to the next synthetic step.

Protocol A: Free-Basing the Hydrochloride Salt

Because the compound is often supplied as a stable hydrochloride salt (CAS: 2918779-86-7), it must be converted to the free base prior to coupling reactions.

-

Suspension: Suspend the HCl salt in methyl tert-butyl ether (MTBE) (10 vol/wt) in a separatory funnel.

-

Causality: MTBE is chosen over dichloromethane (DCM) because primary amines can react with DCM over time to form quaternary ammonium salts (Menschutkin alkylation), leading to yield loss and severe emulsion formation.

-

-

Basification: Add 2.0 M NaOH dropwise under vigorous stirring.

-

Phase Separation: Allow the layers to separate. The organic layer (MTBE, density ~0.74 g/cm³) will be the top phase.

-

Extraction & Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <30°C to prevent thermal degradation.

-

Self-Validating Check: Measure the pH of the remaining aqueous layer. It must be >11. If the pH is lower, the pKa of 9.01[3] dictates that a significant fraction of the amine remains protonated and lost in the aqueous phase. Furthermore, the dried organic layer must be perfectly transparent; any cloudiness indicates residual water that will poison downstream transition-metal catalysts.

Application in Palladium-Catalyzed Cross-Coupling

The most powerful application of 1-(4-Bromo-2-methylphenyl)ethan-1-amine is its use as an aryl halide partner in Buchwald-Hartwig aminations[1]. However, the molecule is bifunctional.

The Bifunctional Challenge (Causality): If you subject the unprotected free base to standard Buchwald-Hartwig conditions (Pd catalyst, strong base, heat), the primary amine of one molecule will react with the aryl bromide of another. This results in uncontrolled, runaway oligomerization, yielding intractable poly(arylamine) chains. Therefore, orthogonal protection of the primary amine is an absolute prerequisite.

Protocol B: Orthogonal Boc-Protection

-

Preparation: Dissolve the free base in anhydrous THF (0.2 M) under argon.

-

Reagent Addition: Cool to 0°C. Add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O), followed by 1.2 equivalents of Triethylamine (Et₃N).

-

Causality: The Boc group is selected because it is highly stable to the strongly basic conditions (e.g., NaOtBu, Cs₂CO₃) required for the subsequent Pd-catalyzed cross-coupling[1], yet it can be cleanly cleaved later using mild acid (TFA).

-

-

Reaction: Warm to room temperature and stir for 4 hours.

-

Self-Validating Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the ninhydrin-active baseline spot (free amine) and the emergence of a UV-active, ninhydrin-negative spot at a higher R_f value confirms complete masking of the amine.

Fig 2. Orthogonal protection and cross-coupling sequence to prevent uncontrolled oligomerization.

Once protected, the aryl bromide moiety can be successfully coupled with a variety of exogenous amines using standard catalytic systems (e.g., Pd₂(dba)₃ and BrettPhos) to build complex pharmaceutical architectures[1].

-

Self-Validating Check (Catalysis): During the Buchwald-Hartwig coupling, the reaction mixture should transition to a homogeneous dark solution as the active Pd(0) species enters the catalytic cycle. The sudden appearance of "palladium black" (a fine, insoluble black precipitate) indicates catalyst death, usually due to oxygen ingress, necessitating immediate troubleshooting of the Schlenk line.

References

-

"Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds", RSC Advances. URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Racemic Acids Using 1-(4-Bromo-2-methylphenyl)ethan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the stereochemistry of a drug molecule is a critical determinant of its therapeutic efficacy and safety profile.[1][2] Many drug candidates are chiral, existing as a pair of non-superimposable mirror images known as enantiomers. These enantiomers, while possessing identical physical properties in an achiral environment, often exhibit markedly different pharmacological and toxicological activities within the chiral environment of the human body.[2] Consequently, regulatory bodies worldwide increasingly mandate the development of single-enantiomer drugs. This necessitates robust and efficient methods for the separation of racemic mixtures—a 50:50 mixture of two enantiomers—a process termed chiral resolution.[3]

One of the most established and industrially scalable methods for achieving chiral resolution is through the formation of diastereomeric salts.[4] This technique leverages the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent. The resulting diastereomers, unlike the initial enantiomers, have distinct physical properties, most notably different solubilities in a given solvent system, which allows for their separation by fractional crystallization.[3][4]

This guide provides a comprehensive overview and a detailed protocol for the chiral resolution of racemic carboxylic acids using the chiral amine, 1-(4-Bromo-2-methylphenyl)ethan-1-amine . While the selection of a resolving agent is often empirical, the structural features of this particular amine—a substituted phenylethylamine derivative—suggest its potential for effective chiral recognition and separation of a variety of racemic acids. The protocol provided herein is a robust starting point for the resolution of a model racemic acid, with the understanding that optimization of solvent and temperature conditions is crucial for achieving high enantiomeric excess and yield.

Mechanism of Separation: The Formation and Crystallization of Diastereomeric Salts

The fundamental principle underpinning this chiral resolution technique is the conversion of a pair of enantiomers into a pair of diastereomers. A racemic carboxylic acid, consisting of (R)-acid and (S)-acid, is reacted with a single enantiomer of a chiral amine resolving agent, for instance, (R)-1-(4-Bromo-2-methylphenyl)ethan-1-amine. This acid-base reaction results in the formation of two diastereomeric salts: [(R)-acid · (R)-amine] and [(S)-acid · (R)-amine].

Because these salts are diastereomers, they possess different three-dimensional structures and, consequently, different physical properties, including solubility, melting point, and crystal lattice energy.[5] This difference in solubility is the key to their separation. By carefully selecting a solvent or a solvent system, it is possible to create a solution from which one of the diastereomeric salts is significantly less soluble and will preferentially crystallize.[6] This less soluble salt can then be isolated by filtration.

The final steps involve the "breaking" of the diastereomeric salt to liberate the now enantiomerically enriched carboxylic acid and to recover the chiral resolving agent for potential reuse. This is typically achieved by treating the isolated salt with a strong acid, which protonates the carboxylate anion to regenerate the carboxylic acid, leaving the protonated amine in the aqueous phase. Conversely, treatment with a base will liberate the free amine.

Figure 1: Logical relationship in diastereomeric salt resolution.

Experimental Protocol: Chiral Resolution of Racemic Mandelic Acid

This protocol details the resolution of racemic mandelic acid as a representative example using (R)- or (S)-1-(4-Bromo-2-methylphenyl)ethan-1-amine. Note: The optimal solvent, temperature, and stoichiometry should be determined empirically for each specific racemic acid.

Materials:

-

Racemic Mandelic Acid

-

(R)- or (S)-1-(4-Bromo-2-methylphenyl)ethan-1-amine (enantiomerically pure)

-

Methanol (or other suitable solvent/solvent mixture, e.g., ethanol, isopropanol, acetone)

-

2M Hydrochloric Acid (HCl)

-

2M Sodium Hydroxide (NaOH)

-

Diethyl ether (or other suitable organic extraction solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, filtration apparatus, and rotary evaporator

Part 1: Formation and Crystallization of the Diastereomeric Salt

-

Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic mandelic acid in 100 mL of methanol. Gentle heating may be required to achieve complete dissolution.

-

Addition of Resolving Agent: In a separate flask, dissolve an equimolar amount of the enantiomerically pure 1-(4-Bromo-2-methylphenyl)ethan-1-amine in 50 mL of methanol.

-

Salt Formation: Slowly add the amine solution to the mandelic acid solution with constant stirring. The reaction is typically exothermic.

-

Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize. For optimal crystal formation and purity, it is advisable to allow the solution to stand undisturbed for several hours or even overnight. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[1] Further cooling in an ice bath may also be beneficial.

-

Isolation: Collect the crystalline diastereomeric salt by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.

-

Drying: Dry the crystals under vacuum to a constant weight.

Part 2: Liberation of the Enantiomerically Enriched Mandelic Acid

-

Dissolution of the Salt: Transfer the dried diastereomeric salt to a beaker and dissolve it in a minimal amount of water.

-

Acidification: With stirring, add 2M HCl dropwise to the solution until it is acidic (pH ~1-2, check with pH paper). The enantiomerically enriched mandelic acid will precipitate as a white solid.

-

Isolation: Cool the mixture in an ice bath to maximize precipitation and then collect the mandelic acid by vacuum filtration.

-

Washing and Drying: Wash the solid with a small amount of cold water and dry it under vacuum.

Part 3: Recovery of the Chiral Resolving Agent

-

Basification: Combine the filtrates from the acidification and isolation steps (Part 2, steps 2 and 3). Transfer this acidic aqueous solution to a separatory funnel.

-

Liberation of the Amine: Slowly add 2M NaOH to the solution until it is strongly basic (pH ~12-14). This will deprotonate the amine salt and liberate the free chiral amine.

-

Extraction: Extract the liberated 1-(4-Bromo-2-methylphenyl)ethan-1-amine with diethyl ether (3 x 50 mL).

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to recover the chiral resolving agent.

Part 4: Analysis of Enantiomeric Excess

The enantiomeric excess (e.e.%) of the resolved mandelic acid should be determined by a suitable analytical method, such as:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method.[7][8]

-

Polarimetry: Measurement of the specific rotation and comparison to the literature value for the pure enantiomer.

-

NMR Spectroscopy using a Chiral Shift Reagent.

Visualizing the Workflow

Figure 2: Experimental workflow for chiral resolution.

Illustrative Data for a Successful Resolution

The following table presents hypothetical data for a successful chiral resolution of a racemic acid using 1-(4-Bromo-2-methylphenyl)ethan-1-amine. This data should serve as a benchmark for what can be achieved with optimization.

| Parameter | Value |

| Racemic Acid | Mandelic Acid |

| Chiral Resolving Agent | (R)-1-(4-Bromo-2-methylphenyl)ethan-1-amine |

| Crystallization Solvent | Methanol |

| Yield of Diastereomeric Salt (1st crop) | 40-45% (based on one enantiomer) |

| Enantiomeric Excess (e.e.%) of Resolved Acid | >95% |

| Optical Rotation of Resolved Acid | Consistent with the literature value for the specific enantiomer |

| Recovery of Chiral Resolving Agent | >90% |

Troubleshooting Guide

Even with a well-defined protocol, challenges can arise during the crystallization process. The following guide addresses common issues and provides potential solutions.[1][7]

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Oiling Out (Formation of an oil instead of crystals) | - Solution is too concentrated.- Cooling rate is too fast.- Inappropriate solvent. | - Add more solvent to reduce saturation.- Slow down the cooling rate; use a programmable bath if possible.- Screen for a different solvent or use a solvent/anti-solvent system. |

| No Crystal Formation | - Solution is not supersaturated.- Nucleation is inhibited. | - Slowly evaporate some of the solvent.- Cool the solution to a lower temperature.- Add seed crystals of the desired diastereomeric salt.- Scratch the inside of the flask with a glass rod at the solution surface. |

| Low Enantiomeric Excess (e.e.%) | - Co-precipitation of the more soluble diastereomer.- Inefficient separation of crystals from the mother liquor. | - Recrystallize the diastereomeric salt one or more times.- Optimize the solvent system to maximize the solubility difference between the diastereomers.- Ensure the crystals are washed thoroughly with a cold, fresh solvent during filtration. |

| Low Yield | - High solubility of the desired diastereomeric salt in the chosen solvent.- Insufficient crystallization time. | - Screen for a solvent in which the desired salt is less soluble.- Increase the crystallization time.- Concentrate the mother liquor to obtain a second crop of crystals (which may have lower e.e.%). |

Conclusion

The chiral resolution of racemic acids via diastereomeric salt formation with 1-(4-Bromo-2-methylphenyl)ethan-1-amine is a powerful and adaptable technique for obtaining enantiomerically pure compounds. The success of this method hinges on the careful selection of experimental conditions, particularly the crystallization solvent, to maximize the difference in solubility between the two diastereomeric salts. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop and optimize chiral resolution processes for a wide range of carboxylic acids, a critical step in the journey of a chiral molecule from the laboratory to the market.

References

-

Part 6: Resolution of Enantiomers. (2025, September 15). Chiralpedia. Retrieved March 7, 2026, from [Link]

-

Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. (n.d.). ChemRxiv. Retrieved March 7, 2026, from [Link]

-

Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. Retrieved March 7, 2026, from [Link]

-

Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

-

Chiral Resolution with and without Resolving Agents. (2025, March 11). Pharmaceutical Technology. Retrieved March 7, 2026, from [Link]

-

Fast further purification of diastereomeric salts of a non-racemic acid by gas antisolvent fractionation. (n.d.). Chirality. Retrieved March 7, 2026, from [Link]

- Process for the chemical resolution of racemic mandelic acid. (n.d.). Google Patents.

-

The effect of SDE on the separation of diastereomeric salts: A case study for the resolution of mandelic acid derivatives with Pregabalin. (2025, August 7). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs. Retrieved March 7, 2026, from [Link]

-

A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

Enantiopurification of Mandelic Acid by Crystallization-Induced Diastereomer Transformation: An Experimental and Computational Study. (2023, February 20). ACS Publications. Retrieved March 7, 2026, from [Link]

-

Chiral resolution. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

-

6.8: Resolution (Separation) of Enantiomers. (2022, July 11). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

-

Isolation of different enantiomers caused by variation in the stoichiometric ratio of racemate and resolving agent. The crystal structure of (R)-1-phenylethylammonium (S)-mandelate·dimandelic acid. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

-

Compressing Experiences of Optical Resolution Trials, Based on Diastereomeric Salt or Co-Crystal Formation, into Ternary Equilibrium Melting Phase Diagrams of Two Chiral Enantiomers and a Resolving Agent Molecule with the Help of DSC and Powder XRD. (2026, February 11). MDPI. Retrieved March 7, 2026, from [Link]

-

HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. (2025, August 7). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Sensing of enantiomeric excess in chiral carboxylic acids. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

-

13.9: Racemic Mixtures and the Resolution of Enantiomers. (2023, August 15). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

-

CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. (2018, October 29). MDPI. Retrieved March 7, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sensing of enantiomeric excess in chiral carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

Application Note: Derivatization of 1-(4-Bromo-2-methylphenyl)ethan-1-amine for High-Resolution GC-MS Analysis

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix/Application: Forensic and Pharmaceutical Gas Chromatography-Mass Spectrometry (GC-MS) / Electron Capture Detection (GC-ECD)

Scientific Rationale: The Causality of Derivatization